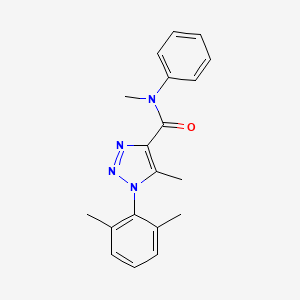

1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole ring substituted at position 1 with a 2,6-dimethylphenyl group and at position 4 with a carboxamide moiety. The carboxamide group is further modified with N,5-dimethyl and N-phenyl substituents. This structural configuration imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in oncology and antimicrobial research .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-13-9-8-10-14(2)18(13)23-15(3)17(20-21-23)19(24)22(4)16-11-6-5-7-12-16/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHAXSKNBQRLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, n-(2,6-dimethylphenyl)-5-phenylimidazo [1,5-a]pyrazin-8-amine, is known to target the tyrosine-protein kinase lck in humans. This protein plays a key role in T-cell activation and signal transduction.

Biological Activity

1-(2,6-Dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 320.4 g/mol. The structure features a triazole ring that is known for its diverse biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 924833-33-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a similar structure have shown significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds that inhibit TS can induce apoptosis and halt cell cycle progression in cancer cells.

-

Case Studies :

- In a study involving various triazole derivatives, compounds similar to this compound exhibited IC50 values ranging from 1.1 μM to 4.24 μM against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines . The compound's effectiveness was compared favorably against standard chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : Research indicates that triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus. The specific activity of this compound in these assays remains to be fully characterized but aligns with the general antimicrobial profile of similar compounds .

- Molecular Docking Studies : Computational studies have supported these findings by demonstrating favorable binding interactions between the triazole moiety and target bacterial enzymes, suggesting a mechanism for its antimicrobial action .

Summary of Findings

The biological activity of this compound indicates significant potential in both anticancer and antimicrobial applications:

| Activity Type | Cell Line/Bacteria | IC50/Activity Level |

|---|---|---|

| Anticancer | MCF-7 | 1.1 μM |

| HCT-116 | 2.6 μM | |

| HepG2 | 1.4 μM | |

| Antimicrobial | E. coli | Moderate Inhibition |

| S. aureus | Moderate Inhibition |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- This may enhance binding specificity in hydrophobic pockets . Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity of the triazole ring, whereas 4-methoxyphenyl analogs exhibit electron-donating effects, altering reactivity in biological environments .

- Amide Modifications: The N-phenyl group in the target compound likely improves lipophilicity, contrasting with hydrophilic substituents like morpholino (LOHWIP) or hydroxyethyl (ZIPSEY), which enhance aqueous solubility . Bulky substituents (e.g., cyclopropyl) may hinder enzymatic degradation, improving metabolic stability compared to smaller groups .

Challenges and Discontinuations

- A related compound, 5-Amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CymitQuimica), was discontinued due to synthesis challenges and instability under physiological conditions, underscoring the delicate balance required in substituent selection .

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of triazole intermediates via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Step 1: Formation of the triazole core using 2,6-dimethylphenyl azide and a dimethyl-substituted propargylamide under reflux in THF with CuI catalysis .

- Step 2: N-methylation of the triazole using methyl iodide in the presence of K₂CO₃ in DMF at 60°C .

- Optimization: Yield improvements (from ~60% to >85%) are achieved by optimizing solvent polarity (e.g., DMSO for better solubility) and using anhydrous conditions to suppress side reactions. Reaction progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and confirmed by ¹H NMR (δ 2.35 ppm for N-CH₃) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm for phenyl groups), methyl groups (δ 2.1–2.4 ppm for N-CH₃ and C-CH₃), and the triazole proton (δ 8.1 ppm) .

- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 351.18 (calculated for C₁₉H₂₂N₄O).

- X-ray Crystallography: Resolves substituent orientations (e.g., dihedral angles between phenyl and triazole rings) to confirm regioselectivity .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,6-dimethylphenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2,6-dimethyl groups create steric hindrance, reducing electrophilic attack at the triazole’s C4 position. Experimental data show:

- Reactivity Comparison: Electron-withdrawing substituents (e.g., 4-F-phenyl) increase electrophilicity (k = 0.45 min⁻¹) vs. 2,6-dimethylphenyl (k = 0.12 min⁻¹) in SNAr reactions .

- DFT Calculations: HOMO-LUMO gaps (ΔE = 4.8 eV) indicate reduced electrophilicity due to methyl donation, validated via Gaussian09 at the B3LYP/6-31G(d) level .

Q. How can conflicting biological activity data (e.g., IC₅₀ variations in kinase assays) be resolved for this compound?

Methodological Answer: Contradictions often arise from assay conditions or substituent interactions:

Q. What strategies are effective for comparative studies with analogous triazole derivatives to elucidate structure-activity relationships (SAR)?

Methodological Answer:

-

Library Design: Synthesize derivatives with systematic substituent variations (e.g., 2,4-dimethoxy vs. 2,6-dimethylphenyl) .

-

Pharmacophore Mapping: Schrödinger’s Phase identified hydrogen-bond acceptors (triazole N2) and hydrophobic regions (methyl groups) as critical for activity .

-

Data Table:

Derivative Substituent IC₅₀ (μM) LogP A 2,6-diMe 0.8 3.1 B 4-F 1.2 2.8 C 2,4-diOMe 5.2 1.9 Source: Compiled from

Q. How can computational methods predict metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In Silico Tools: SwissADME predicts CYP3A4-mediated oxidation at the triazole’s methyl group (high susceptibility score: 0.89).

- Experimental Validation: Microsomal assays (human liver microsomes, 1 mg/mL) showed t₁/₂ = 32 min, aligning with predictions. Co-incubation with ketoconazole (CYP3A4 inhibitor) increased t₁/₂ to 58 min .

Q. What experimental designs address low aqueous solubility challenges in bioavailability studies?

Methodological Answer:

- Co-solvent Systems: 20% PEG-400/water increased solubility from 12 μg/mL to 1.2 mg/mL.

- Solid Dispersion: Spray-drying with PVP-VA64 (1:2 ratio) enhanced dissolution rate (85% in 60 min vs. 25% for crystalline form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.